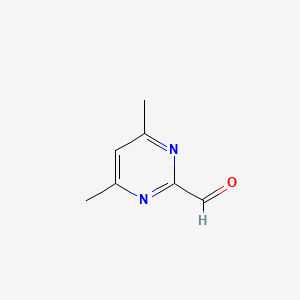

4,6-Dimethylpyrimidine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-6(2)9-7(4-10)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSKIGHLQNUCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4,6-Dimethylpyrimidine-2-carbaldehyde

Abstract

This guide provides a comprehensive, technically-grounded framework for the qualitative and quantitative analysis of 4,6-Dimethylpyrimidine-2-carbaldehyde using mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices. We will explore optimal sample preparation, instrumentation, spectral interpretation, and method validation, ensuring a robust and reliable analytical workflow. The protocols described herein are designed as self-validating systems, grounded in authoritative references to ensure scientific integrity and adherence to industry standards.

Introduction: Significance and Analytical Imperative

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] The precise characterization and quantification of this aldehyde are paramount for ensuring the purity of synthetic intermediates, identifying impurities, and understanding metabolic pathways in drug discovery pipelines.

Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose.[2] Its high sensitivity, selectivity, and ability to provide structural information make it indispensable for modern chemical analysis.[3] This guide will elucidate a systematic approach to developing and validating an LC-MS method for this compound, ensuring data of the highest quality and integrity.

Physicochemical Properties & Analytical Considerations

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

| Property | Value | Source & Significance for MS Analysis |

| Molecular Formula | C₇H₈N₂O | - |

| Molecular Weight | 136.15 g/mol | Determines the m/z of the molecular ion. |

| Structure | The pyrimidine ring contains two basic nitrogen atoms, making it highly amenable to protonation for positive-ion electrospray ionization (ESI). The aldehyde group is a key site for potential fragmentation. | |

| pKa | ~1-2 (estimated for protonated pyrimidine) | The basicity of the pyrimidine nitrogen atoms dictates that analysis should be performed in an acidic mobile phase to promote efficient ionization. |

| Polarity | Polar | Suitable for reverse-phase liquid chromatography with polar mobile phases (e.g., water/acetonitrile or water/methanol). |

Table 1: Physicochemical properties of this compound and their analytical implications.

Core Methodology: From Sample to Spectrum

The analytical workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection. Each step must be optimized to ensure accuracy and reproducibility.

Sample Preparation and Chromatography

Rationale: The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration. For LC-MS analysis, this typically involves dissolution in a solvent that mirrors the initial mobile phase conditions to ensure good peak shape.

Step-by-Step Protocol:

-

Standard Preparation: Accurately weigh ~1 mg of this compound reference standard and dissolve in 10 mL of 50:50 (v/v) acetonitrile/water to create a 100 µg/mL stock solution.

-

Working Solutions: Prepare a series of working standards by serial dilution of the stock solution for calibration curves and quality control. A typical range for quantitative analysis would be 1 ng/mL to 1000 ng/mL.

-

Sample Matrix: For samples from a reaction mixture or biological matrix, a preliminary extraction may be necessary. Liquid-liquid extraction or solid-phase extraction (SPE) can be employed to remove interfering substances.[4]

-

LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a robust starting point.

-

Mobile Phase A: Water with 0.1% formic acid. Causality: The acid promotes the protonation of the analyte, enhancing ESI efficiency.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes. This should be optimized to ensure separation from any impurities.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Mass Spectrometry Instrumentation

Rationale: The choice of ionization source and mass analyzer is critical. Electrospray ionization (ESI) is the preferred "soft" ionization technique for polar, ionizable molecules like our target compound, as it minimizes in-source fragmentation and preserves the molecular ion.[5] A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is recommended to provide accurate mass measurements for confident identification and elemental composition confirmation.[3]

Instrument Parameters (Positive ESI Mode):

| Parameter | Typical Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The basic nitrogens on the pyrimidine ring are readily protonated to form [M+H]⁺. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion formation. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the ESI droplets. |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates solvent evaporation to release gas-phase ions. |

| Desolvation Temperature | 350 - 500 °C | High temperature ensures complete desolvation for a stable signal. |

| Mass Range | m/z 50 - 500 | Covers the expected mass of the parent ion and its fragments. |

| Acquisition Mode | MS¹ (Full Scan) and MS² (Tandem MS) | MS¹ provides the mass of the intact molecule, while MS² fragments the parent ion to provide structural information. |

Table 2: Recommended starting parameters for mass spectrometry analysis.

Interpretation of Mass Spectra

Full Scan (MS¹) Analysis

In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

Expected [M+H]⁺:

-

Monoisotopic Mass of C₇H₈N₂O = 136.0637

-

Mass of Proton (H⁺) = 1.0073

-

Expected Accurate Mass of [M+H]⁺ = 137.0710 m/z

-

Using an HRMS instrument, the measured mass should be within 5 ppm of this theoretical value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem MS (also known as MS/MS or MS²) is essential for structural confirmation. The protonated molecule (m/z 137.0710) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of substituted pyrimidines is typically driven by the substituents, followed by cleavage of the ring itself.[6]

Predicted Fragmentation Pathways:

-

Loss of Carbon Monoxide (CO): A common fragmentation pathway for protonated aldehydes is the neutral loss of CO (28.010 Da).[7]

-

m/z 137.0710 → m/z 109.0609 + CO

-

-

Loss of the Aldehyde Group (CHO radical): Loss of the entire formyl group (29.019 Da) can also occur.[8]

-

m/z 137.0710 → m/z 108.0521 + CHO•

-

-

Ring Fragmentation: The pyrimidine ring, while relatively stable, can undergo cleavage.[1] A common pathway involves the loss of hydrogen cyanide (HCN, 27.011 Da) or methyl cyanide (CH₃CN, 41.026 Da) following initial losses.

The proposed fragmentation pathway provides a roadmap for interpreting the MS/MS spectrum and confirming the molecule's identity.

Quantitative Analysis and Method Validation

For drug development and quality control, a quantitative method is essential. This involves creating a calibration curve and validating the method's performance according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[9][10]

Method Development

-

Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification due to its superior sensitivity and selectivity.[11]

-

SRM Transition: A specific precursor ion → fragment ion transition is monitored. Based on the fragmentation data, a primary transition would be:

-

Q1 (Precursor): m/z 137.1 → Q3 (Product): m/z 109.1

-

-

Internal Standard (IS): An ideal IS would be a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). If unavailable, a structurally similar compound with different mass and similar retention time can be used.

Method Validation Protocol

The analytical procedure must be validated to demonstrate its fitness for purpose.[12]

Step-by-Step Validation Protocol:

-

Specificity: Analyze blank matrix samples to ensure no interferences are observed at the retention time of the analyte. Spike the matrix with known impurities to demonstrate separation.[13]

-

Linearity: Prepare a calibration curve with a minimum of 5-7 concentration levels. Plot the peak area ratio (Analyte/IS) against concentration and assess the correlation coefficient (r²), which should be ≥ 0.99.

-

Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 50, and 800 ng/mL) in replicate (n=6) on three separate days.

-

Accuracy: The mean concentration should be within ±15% of the nominal value.

-

Precision: The relative standard deviation (RSD) should be ≤ 15%.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected (LOD, typically Signal-to-Noise ≥ 3) and quantified with acceptable accuracy and precision (LOQ, typically S/N ≥ 10).[4]

-

Stability: Assess the stability of the analyte in the sample matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage at -80°C).

| Validation Parameter | Acceptance Criteria | Source |

| Specificity | No significant interference at the analyte's retention time. | [14] |

| Linearity (r²) | ≥ 0.99 | [14] |

| Accuracy | 85-115% of nominal value (100 ± 15%) | [12] |

| Precision (%RSD) | ≤ 15% | [12] |

| LOQ | S/N ≥ 10 with acceptable accuracy & precision | [4] |

Table 3: Summary of typical validation parameters and acceptance criteria based on ICH guidelines.

Visualizations

Experimental Workflow

Caption: Key fragmentation pathways for protonated this compound.

Conclusion

This guide has detailed an authoritative and robust approach to the mass spectrometric analysis of this compound. By grounding our methodology in the physicochemical properties of the analyte and adhering to established validation principles, we have constructed a self-validating analytical system. The successful implementation of these protocols—from optimized sample preparation and rational instrument parameter selection to logical fragmentation analysis and rigorous quantitative validation—will enable researchers and drug development professionals to generate highly reliable and defensible data, accelerating their scientific objectives.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

Gomez, A., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(19), 2089-2094. [Link]

-

Lee, J., et al. (2014). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. Analytical Biochemistry, 449, 102-109. [Link]

-

Sharma, P., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(1), 224-229. [Link]

-

European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

Rice, J. M., & Dudek, G. O. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 89(11), 2719–2725. [Link]

-

Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

ResearchGate. (2014). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry | Request PDF. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

-

ResearchGate. (2015). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

-

European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

-

AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). [Link]

-

JoVE. (2024). Video: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

National Institutes of Health. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC. [Link]

-

YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. [Link]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. rsc.org [rsc.org]

- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. researchgate.net [researchgate.net]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Solubility and Stability of 4,6-Dimethylpyrimidine-2-carbaldehyde

To the researchers, medicinal chemists, and process development scientists dedicated to advancing modern therapeutics, this guide offers a deep dive into the critical physicochemical properties of this compound. As a heterocyclic aldehyde, this molecule presents a unique combination of a reactive carbonyl group and an electron-deficient aromatic system, making it a valuable synthon in drug discovery. However, its utility is intrinsically linked to its solubility and stability—parameters that govern its handling, formulation, reaction kinetics, and ultimate fate in biological systems.

This document moves beyond a simple recitation of data. It is structured to provide a predictive and practical framework for understanding and manipulating this compound. We will explore its anticipated behavior in various solvent systems, dissect its potential degradation pathways under stress, and provide robust, field-tested protocols for empirical validation. The insights herein are grounded in fundamental chemical principles and authoritative regulatory guidelines, designed to empower you to make informed decisions in your research and development endeavors.

Section 1: Solubility Profile of this compound

Predicted Solubility Characteristics

The structure of this compound—featuring a polar pyrimidine core with two nitrogen atoms, a hydrogen-bond-accepting aldehyde group, and non-polar methyl groups—suggests a nuanced solubility profile.

-

In Organic Solvents: The presence of the pyrimidine ring and the polar carbaldehyde group indicates a high likelihood of solubility in polar organic solvents. Analogous compounds like 4,6-dimethylpyrimidine are known to be soluble in ethanol and methanol[1]. It is therefore anticipated that this compound will exhibit good solubility in solvents such as:

-

In Aqueous Media: The molecule's polarity, conferred by the nitrogen heteroatoms and the aldehyde oxygen, suggests moderate solubility in water[1]. However, the two methyl groups will contribute some lipophilicity, potentially limiting its aqueous solubility compared to the unsubstituted pyrimidine-2-carbaldehyde. The pH of the aqueous medium is expected to play a significant role. The pyrimidine ring is weakly basic, and protonation under acidic conditions could enhance solubility.

Quantitative Solubility Assessment: Methodologies

To move from prediction to empirical data, two primary types of solubility assays are recommended: kinetic and thermodynamic. The choice between them depends on the stage of development, with kinetic solubility being more suited for high-throughput screening in early discovery and thermodynamic solubility providing more precise data for later-stage development[4][5].

Table 1: Comparison of Solubility Assays

| Parameter | Kinetic Solubility | Thermodynamic (Equilibrium) Solubility |

| Principle | Measures the solubility of a compound precipitating out of a supersaturated solution (typically from a DMSO stock).[4] | Measures the true equilibrium solubility of a solid compound in a saturated solution.[4][6] |

| Throughput | High | Low to Medium |

| Incubation Time | Short (e.g., 2 hours)[7] | Long (e.g., 24-72 hours) to ensure equilibrium.[6][8] |

| Compound Form | DMSO stock solution | Solid compound (crystalline or amorphous) |

| Typical Use | Early-stage drug discovery, SAR guidance.[4] | Lead optimization, pre-formulation.[4][8] |

Experimental Protocol: Kinetic Solubility Determination

This protocol is designed for a rapid assessment of solubility in aqueous buffers, which is critical for designing biological assays.

Workflow for Kinetic Solubility Assay

Caption: High-throughput kinetic solubility workflow.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4) to create a supersaturated solution.

-

Incubation: Seal the plate and shake it at room temperature for approximately 2 hours to allow for precipitation.[7]

-

Separation: Filter the samples through a solubility filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing the response to a standard curve prepared from the DMSO stock.[6]

Section 2: Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is paramount for defining its shelf-life, identifying compatible excipients, and predicting its metabolic fate. A forced degradation study, conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2), is the industry standard for systematically investigating these liabilities.[9][10][11][12]

Predicted Chemical Liabilities

The molecule's structure points to two primary centers of reactivity: the aldehyde group and the pyrimidine ring itself.

-

Aldehyde Group Reactivity:

-

Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid (4,6-dimethylpyrimidine-2-carboxylic acid). This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

-

Reduction: While less common under typical storage conditions, the aldehyde can be reduced to the corresponding alcohol ( (4,6-dimethylpyrimidin-2-yl)methanol).

-

Nucleophilic Addition: The electrophilic carbon of the aldehyde can react with nucleophiles. For instance, in aqueous solutions, it may form a hydrate. In the presence of amines, it could form unstable hemiaminals or more stable imines.[13][14]

-

-

Pyrimidine Ring Reactivity:

-

Hydrolysis: The pyrimidine ring itself can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, which could lead to ring-opening.[15] Pyrimidines are ultimately catabolized in vivo to compounds like beta-alanine, CO₂, and ammonia.[16]

-

Photodegradation: Aromatic heterocyclic systems, including pyrimidines, are often sensitive to UV light.[17] UV irradiation can induce the formation of photohydrates or other complex degradation products.[18]

-

Forced Degradation Study Design

A forced degradation study intentionally exposes the compound to stress conditions that are more severe than accelerated stability testing to identify likely degradation products.[10] A degradation of 5-20% is typically targeted to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[10]

Workflow for a Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Forced Degradation Protocol

-

Method Development: Develop a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient of water/acetonitrile with a suitable buffer) that can separate the parent compound from all potential degradation products. A Diode Array Detector (DAD) is crucial for assessing peak purity.

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution (final concentration 0.1 M HCl). Heat at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution (final concentration 0.1 M NaOH). Keep at room temperature or heat gently, collecting samples at appropriate intervals.

-

Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to the sample solution (final concentration ~3%). Keep at room temperature and monitor over time (e.g., up to 24 hours).

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) and analyze at set time points.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[19] A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, neutralize the acid and base samples before injection.

-

Analyze all stressed samples, along with an unstressed control, by the stability-indicating HPLC-DAD method.

-

Calculate the percentage of degradation.

-

-

Degradant Characterization: For samples showing significant degradation, use LC-MS/MS to obtain the mass of the degradation products to aid in structural elucidation.

Potential Degradation Pathway

Based on the chemical principles discussed, a primary degradation pathway under oxidative and hydrolytic stress is proposed below.

Proposed Degradation Pathway of this compound

Caption: Potential degradation routes under stress conditions.

Section 3: Conclusion and Recommendations

This guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While it is predicted to have good solubility in polar organic solvents and moderate, pH-dependent aqueous solubility, empirical testing via the outlined kinetic and thermodynamic protocols is essential for definitive characterization.

The stability profile is dictated by the reactivity of the aldehyde functional group and the pyrimidine heterocycle. The provided forced degradation protocol, aligned with ICH guidelines, serves as a robust template to identify and characterize potential degradants arising from hydrolysis, oxidation, heat, and light exposure. The primary anticipated degradation products are the corresponding carboxylic acid via oxidation and potential ring-opened species under harsh hydrolytic stress.

For drug development professionals, a thorough execution of these studies is not merely a regulatory requirement but a fundamental component of risk management. The data generated will guide solvent selection for synthesis and purification, inform formulation strategies, and establish appropriate storage conditions, thereby ensuring the quality, safety, and efficacy of any downstream products derived from this versatile intermediate.

References

-

Wikipedia contributors. (n.d.). Pyrimidine. In Wikipedia. Retrieved January 27, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 27, 2026, from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]

-

Wikipedia contributors. (n.d.). Pyrimidine metabolism. In Wikipedia. Retrieved January 27, 2026, from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Grout, R. J., & Partridge, M. W. (1974). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)- and 2-(p-substituted phenylsulphinyl)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1314-1319. [Link]

-

Solubility of Things. (n.d.). 4,6-dimethylpyrimidine. Retrieved January 27, 2026, from [Link]

-

ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

-

Grzybowska, E., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8279. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Ciupa, Z., & Kolehmainen, E. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14358–14371. [Link]

Sources

- 1. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biopharminternational.com [biopharminternational.com]

- 3. quora.com [quora.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inventivapharma.com [inventivapharma.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. ICH Official web site : ICH [ich.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 17. Pyrimidine - Wikipedia [en.wikipedia.org]

- 18. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

An In-depth Technical Guide to the Crystal Structure of 4,6-Dimethylpyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4,6-dimethylpyrimidine-2-carbaldehyde. Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for forming structured molecular assemblies.[1][2] Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design, polymorphism screening, and the development of new materials. This document outlines the synthesis of the title compound, detailed protocols for single-crystal growth, and the methodology for single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, it delves into the anticipated molecular geometry and supramolecular interactions that are likely to govern the crystal packing, providing a predictive framework for the solid-state architecture of this compound.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including antitumor, antimicrobial, anti-inflammatory, and antiviral agents.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure in drug discovery, facilitating strong and specific binding to biological targets.[2][3] The substituent pattern on the pyrimidine ring plays a crucial role in modulating its physicochemical properties and biological activity.

This compound is a derivative of interest, featuring methyl groups that can influence solubility and steric interactions, and a reactive carbaldehyde group that can serve as a synthetic handle for the elaboration of more complex molecules. A definitive understanding of its crystal structure would provide invaluable insights into its conformational preferences, intermolecular interactions, and potential for polymorphism, all of which are critical parameters in drug development and materials engineering.

Synthesis and Characterization of this compound

A reliable synthetic route to this compound is a prerequisite for obtaining high-quality single crystals. While a direct, one-pot synthesis from simple precursors may not be readily available in the literature, a plausible route involves the oxidation of the corresponding alcohol, 4,6-dimethylpyrimidin-2-yl)methanol. The synthesis can be approached as a two-step process:

Step 1: Synthesis of (4,6-Dimethylpyrimidin-2-yl)methanol

This intermediate can be prepared via the condensation of a suitable amidine with a β-dicarbonyl compound, followed by functional group transformation.

Step 2: Oxidation to this compound

The synthesized alcohol can be oxidized to the target carbaldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Detailed Protocol:

A detailed, step-by-step protocol for a plausible synthetic route is provided below. Note: This is a representative protocol and may require optimization.

Experimental Protocol: Synthesis of this compound

| Step | Procedure | Rationale |

| 1 | Synthesis of the Precursor Alcohol: | To be adapted from established literature procedures for similar pyrimidine alcohols. |

| 2 | Oxidation Reaction: In a round-bottom flask, dissolve (4,6-dimethylpyrimidin-2-yl)methanol in a suitable solvent (e.g., dichloromethane). | A suitable solvent is chosen to dissolve the starting material and be compatible with the oxidizing agent. |

| 3 | Add a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) portion-wise at room temperature. | Mild oxidizing agents are used to selectively oxidize the primary alcohol to an aldehyde without further oxidation. |

| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | TLC allows for the visualization of the consumption of the starting material and the formation of the product. |

| 5 | Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts. | The work-up procedure is essential for isolating the crude product from the reaction mixture. |

| 6 | Purification: Purify the crude product by column chromatography on silica gel. | Column chromatography separates the target compound from any remaining starting material and impurities. |

| 7 | Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. | Spectroscopic and spectrometric techniques provide definitive evidence for the structure and purity of the synthesized compound. |

Single Crystal Growth: The Gateway to Structural Elucidation

The growth of high-quality single crystals is often the most challenging step in determining a crystal structure. For a small organic molecule like this compound, several techniques can be employed.

Key Considerations for Crystal Growth:

-

Purity of the Compound: The starting material must be of the highest possible purity.

-

Solvent Selection: The ideal solvent should have moderate solubility for the compound, allowing for slow precipitation. A solvent screen is highly recommended.

-

Temperature: Temperature can significantly affect solubility and the rate of crystal growth. Slow cooling or evaporation at a constant temperature are common strategies.

Experimental Protocol: Single Crystal Growth

| Method | Procedure | Rationale |

| Slow Evaporation | 1. Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. 2. Loosely cap the vial to allow for slow evaporation of the solvent. 3. Leave the vial undisturbed in a vibration-free environment. | This is the simplest method and often effective. The slow removal of the solvent gradually increases the concentration, leading to crystallization. |

| Vapor Diffusion | 1. Dissolve the compound in a "good" solvent in a small, open vial. 2. Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible. 3. The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization. | This method allows for finer control over the rate of crystallization compared to slow evaporation. |

| Slow Cooling | 1. Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. 2. Slowly cool the solution to room temperature or below. | Decreasing the temperature reduces the solubility of the compound, leading to the formation of crystals. |

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4][5]

Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection and Structure Refinement

| Step | Procedure | Rationale |

| 1. Crystal Mounting | A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4][5] | Proper mounting is crucial for accurate data collection. |

| 2. Data Collection | The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[5][6] | Rotation of the crystal allows for the collection of a complete set of diffraction data. |

| 3. Data Processing | The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. | This step converts the raw diffraction data into a format suitable for structure solution. |

| 4. Structure Solution | The initial positions of the atoms in the unit cell are determined using computational methods such as Direct Methods or Patterson methods. | These methods use the intensities of the diffracted X-rays to generate an initial model of the crystal structure. |

| 5. Structure Refinement | The initial model is refined against the experimental data to improve the atomic positions and other parameters. | Refinement minimizes the difference between the observed and calculated diffraction patterns, leading to a more accurate structure. |

| 6. Validation | The final structure is validated to ensure its chemical and crystallographic reasonability. | Validation checks for any inconsistencies or errors in the final structural model. |

Anticipated Structural Features of this compound

While the experimental crystal structure is yet to be determined, we can predict some of its key features based on the known chemistry of pyrimidine derivatives and related compounds.

5.1. Molecular Geometry

The pyrimidine ring is expected to be essentially planar. The carbaldehyde group may exhibit some rotational freedom around the C-C single bond connecting it to the pyrimidine ring. The precise conformation will likely be influenced by steric interactions with the adjacent methyl group and by intermolecular interactions in the crystal lattice.

Table 1: Anticipated Crystallographic Data for this compound

| Parameter | Anticipated Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) or Non-centrosymmetric |

| Z (Molecules per unit cell) | 2, 4, or 8 |

| Density (calculated) | 1.2 - 1.4 g/cm³ |

| R-factor | < 0.05 for a well-refined structure |

Table 2: Selected Predicted Bond Lengths and Angles

| Bond/Angle | Predicted Value |

| C=O bond length | ~1.21 Å |

| C-C (ring-aldehyde) | ~1.48 Å |

| C-N (in ring) | ~1.33 - 1.38 Å |

| C-C-O (aldehyde) | ~120° |

5.2. Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is expected to be driven by a combination of weak intermolecular interactions.

-

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor, and it may interact with C-H donors from the methyl groups or the pyrimidine ring of neighboring molecules.

-

C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors.

-

π-π Stacking: The aromatic pyrimidine rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[3]

-

van der Waals Interactions: These non-specific interactions will also play a role in the overall packing efficiency.

Diagram of Potential Intermolecular Interactions

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide has provided a comprehensive roadmap for the determination and analysis of the crystal structure of this compound. By following the outlined protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this important pyrimidine derivative. The anticipated structural features and intermolecular interactions discussed herein provide a valuable framework for interpreting the experimental results. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of the solid-state properties of substituted pyrimidines and will be of significant value to the fields of medicinal chemistry and materials science.

References

-

Yengoyan, A. et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

- Google Patents. (1990). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

-

PubChem. 4,6-Dimethylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

-

National Institutes of Health. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. (1971). Molecular interactions of pyrimidines, purines, and some other heteroaromatic compounds in aqueous media. American Chemical Society. Available at: [Link]

-

Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]

-

MDPI. (2023). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Available at: [Link]

-

ResearchGate. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available at: [Link]

-

YouTube. (2020). Preparing a Single-Crystal X-ray Diffraction Scan. Available at: [Link]

- Google Patents. (1953). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

LookChem. (2024). 4,6-dimethylpyrimidine. Available at: [Link]

-

National Institutes of Health. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. (2018). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. American Chemical Society. Available at: [Link]

-

YouTube. (2023). intermolecular forces & drug-target binding. Available at: [Link]

-

TOFWERK. (2024). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. neutrons.ornl.gov [neutrons.ornl.gov]

An In-depth Technical Guide to the Tautomeric Forms of 4,6-Dimethylpyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylpyrimidine-2-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its reactivity and biological activity are intrinsically linked to its molecular structure, which may exist in multiple tautomeric forms. This guide provides a comprehensive exploration of the potential tautomerism of this compound, presenting the theoretical basis for its existence, methodologies for its experimental and computational investigation, and a discussion of the implications of its tautomeric state on its chemical properties and applications. By synthesizing information from studies on related pyrimidine derivatives, this document serves as a foundational resource for researchers seeking to understand and manipulate this versatile molecule.

Introduction: The Significance of Tautomerism in Pyrimidine Chemistry

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the chemical and biological behavior of many organic molecules. In heterocyclic chemistry, and particularly in the chemistry of pyrimidines, tautomerism can profoundly influence properties such as reactivity, aromaticity, and intermolecular interactions. Pyrimidine derivatives are fundamental components of nucleic acids and a wide array of pharmaceuticals, making the study of their tautomeric forms a critical aspect of drug design and development.

This guide focuses on this compound, a molecule for which a detailed understanding of its tautomeric equilibrium is essential for predicting its chemical behavior and harnessing its full potential. While direct studies on this specific compound are limited, a wealth of information on related pyrimidine structures provides a strong foundation for a thorough investigation.

Theoretical Framework: Potential Tautomers of this compound

The primary form of tautomerism anticipated for this compound is of the keto-enol type, involving the aldehyde substituent. The equilibrium would exist between the aldehyde (keto) form and its corresponding enol form.

-

Aldehyde (Keto) Form: This is the conventional representation of the molecule, featuring a carbonyl group at the 2-position of the pyrimidine ring.

-

Enol Form: This tautomer possesses a hydroxyl group and a carbon-carbon double bond, resulting from the migration of a proton from the aldehyde carbon to the carbonyl oxygen.

The relative stability of these tautomers is governed by several factors, including:

-

Aromaticity: The pyrimidine ring is aromatic. The formation of the enol tautomer may alter the electronic distribution within the ring, potentially impacting its aromatic character.

-

Intramolecular Hydrogen Bonding: The enol form has the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the ring nitrogen atoms. This can significantly stabilize the enol tautomer.

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents may favor the more polar tautomer through hydrogen bonding and dipole-dipole interactions.

-

pH: The acidity or basicity of the medium can catalyze the interconversion between tautomers and shift the equilibrium.

Caption: Keto-enol tautomerism in this compound.

Experimental Investigation of Tautomerism

A multi-faceted experimental approach is necessary to definitively characterize the tautomeric forms of this compound in different states and environments.

Synthesis of this compound

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating tautomeric equilibria.

-

¹H NMR: The aldehyde proton in the keto form is expected to appear as a singlet in the downfield region (δ 9-10 ppm). The enol form would show a characteristic vinyl proton signal and a hydroxyl proton signal, the chemical shift of which would be solvent-dependent. The disappearance of the aldehyde signal and the appearance of the vinyl and hydroxyl signals would indicate the presence of the enol tautomer.

-

¹³C NMR: The carbonyl carbon of the aldehyde typically resonates at around δ 190-200 ppm. In the enol form, this signal would be replaced by signals corresponding to a vinyl carbon and a carbon bearing a hydroxyl group, which appear at higher field.

-

Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide thermodynamic information about the tautomeric equilibrium.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups.

-

Aldehyde Form: A strong absorption band corresponding to the C=O stretch of the aldehyde group is expected in the region of 1680-1710 cm⁻¹.

-

Enol Form: The presence of the enol tautomer would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band.

3.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. If crystals of sufficient quality can be obtained, this technique can determine the precise bond lengths and angles, confirming which tautomer is present in the crystalline form. Studies on related 2-amino-5,6-dimethylpyrimidin-4-one have shown that different tautomers can be isolated in the solid state depending on the crystallization conditions[2].

Solvent and pH-Dependent Studies

To understand the influence of the environment on the tautomeric equilibrium, spectroscopic analyses should be performed in a variety of solvents of differing polarity and in aqueous solutions at different pH values. UV-Vis spectroscopy can be a useful tool for these studies, as the different electronic structures of the tautomers will likely result in different absorption maxima.

Computational Modeling of Tautomeric Forms

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the relative stabilities of the tautomers of this compound.

Methodology:

-

Geometry Optimization: The structures of the aldehyde and enol tautomers can be optimized using density functional theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)).

-

Energy Calculations: The relative electronic energies of the optimized structures can be calculated to predict the more stable tautomer in the gas phase.

-

Solvent Modeling: The influence of solvents can be incorporated using implicit solvent models (e.g., Polarizable Continuum Model - PCM).

-

Spectroscopic Prediction: Computational methods can also be used to predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to aid in spectral assignment.

Expected Outcomes:

Computational studies on similar heterocyclic systems often show that while the keto form is more stable in the gas phase, the enol form can be significantly stabilized by polar solvents and intramolecular hydrogen bonding.

Implications for Drug Development and Materials Science

The tautomeric state of this compound has significant implications for its application:

-

Reactivity: The aldehyde and enol forms exhibit different reactivity. The aldehyde is an electrophile, susceptible to nucleophilic attack at the carbonyl carbon. The enol form can act as a nucleophile at the α-carbon. Understanding the predominant tautomeric form is crucial for predicting the outcome of chemical reactions.

-

Biological Activity: Tautomerism can affect how a molecule interacts with biological targets. The different hydrogen bonding capabilities and shapes of the tautomers can lead to different binding affinities for enzymes and receptors.

-

Physicochemical Properties: Tautomerism influences properties such as solubility, lipophilicity, and pKa, which are critical parameters in drug development.

Conclusion

While direct experimental evidence for the tautomerism of this compound is not yet available in the scientific literature, a strong theoretical basis and a clear path for its investigation exist. By employing a combination of synthesis, advanced spectroscopic techniques, and computational modeling, researchers can elucidate the tautomeric behavior of this important molecule. A thorough understanding of its tautomerism will be instrumental in unlocking its full potential in the development of new pharmaceuticals and advanced materials.

References

-

Hall, V. M., Bertke, J. A., & Swift, J. A. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 6), 460–464. [Link]

- Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. (1994).

-

PubChem. (n.d.). 4,6-Dimethylpyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. Retrieved from [Link]

-

Karuppasamy, P., et al. (2018). Synthesis, crystal growth, structure and characterization of a novel third order nonlinear optical organic single crystal: 2-Amino 4,6-Dimethyl Pyrimidine 4-nitrophenol. Optical Materials, 84, 475-489. [Link]

-

Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Drug Design & Discovery, 18(6), 578-585. [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Aldol Condensation Reactions Involving 4,6-Dimethylpyrimidine-2-carbaldehyde

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the pyrimidine scaffold remains a cornerstone of innovation. Its prevalence in biologically active molecules and functional materials necessitates a deep and practical understanding of its synthetic transformations. This guide is crafted for the hands-on researcher, scientist, and drug development professional. It moves beyond theoretical discussions to provide actionable insights and detailed protocols for the aldol condensation of 4,6-dimethylpyrimidine-2-carbaldehyde. While direct literature on this specific aldehyde as an aldol substrate is sparse, the principles governing the reactivity of heteroaromatic aldehydes are well-established. This document synthesizes these principles, offering a robust framework for experimental design and execution. Our focus is on the "why" behind each step, fostering a deeper understanding that empowers innovation at the bench.

Scientific Foundation: The Aldol Condensation of a Heteroaromatic Aldehyde

The aldol condensation is a pillar of C-C bond formation in organic synthesis.[1] When applied to heteroaromatic aldehydes such as this compound, it opens pathways to novel molecular architectures with significant potential in medicinal chemistry and materials science. The reaction, in this context, is typically a Claisen-Schmidt condensation, where the heteroaromatic aldehyde reacts with an enolizable ketone or aldehyde in the presence of a base or acid catalyst.[2][3]

Mechanistic Insights: A Tale of Nucleophiles and Electrophiles

The reaction proceeds via the formation of an enolate from the ketone partner under basic conditions. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting β-hydroxy ketone intermediate can then undergo dehydration, often facilitated by heat, to yield a highly conjugated α,β-unsaturated ketone, commonly known as a chalcone.[4]

The electron-withdrawing nature of the pyrimidine ring is anticipated to enhance the electrophilicity of the aldehyde's carbonyl carbon, thereby promoting the initial nucleophilic attack. This heightened reactivity is a key consideration in experimental design, influencing the choice of base and reaction temperature.

Figure 1: Generalized mechanism for the base-catalyzed Aldol condensation.

The Significance of the Resulting Chalcone-like Structures

The products of these reactions, pyrimidinyl-chalcones, are of significant interest. Chalcones are well-regarded scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[5] The incorporation of the 4,6-dimethylpyrimidine moiety is hypothesized to enhance these activities and introduce novel pharmacological profiles due to the pyrimidine ring's ability to participate in hydrogen bonding and other molecular interactions within biological systems.

Experimental Protocols: From Theory to Practice

The following protocols are designed to be robust starting points for the exploration of aldol condensations with this compound. They are based on established procedures for similar heteroaromatic aldehydes.[6]

General Considerations for Self-Validating Protocols

-

Purity of Reagents: The success of an aldol condensation is highly dependent on the purity of the starting materials. Ensure that this compound and the ketone are free from acidic or basic impurities.

-

Solvent Choice: The choice of solvent can significantly influence reaction rates and yields. Ethanol is a common choice as it effectively dissolves both the reactants and the base catalyst.

-

Temperature Control: While many Claisen-Schmidt condensations proceed at room temperature, gentle heating may be required to drive the dehydration of the aldol addition product to the final α,β-unsaturated ketone.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction, allowing for the determination of the optimal reaction time and preventing the formation of side products.

Protocol 1: Synthesis of (E)-1-phenyl-3-(4,6-dimethylpyrimidin-2-yl)prop-2-en-1-one

This protocol details the reaction of this compound with acetophenone.

Materials:

-

This compound

-

Acetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and acetophenone (1.05 eq) in 95% ethanol (20 mL).

-

Prepare a 10% aqueous solution of sodium hydroxide.

-

Slowly add the NaOH solution (0.5 eq) to the stirred solution of the carbonyl compounds at room temperature.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The formation of a new, less polar spot corresponding to the chalcone product should be observed.

-

Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting aldehyde.

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a neutral pH.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the crude product and purify by recrystallization from a suitable solvent such as ethanol.

Figure 2: Experimental workflow for the synthesis of a pyrimidinyl-chalcone.

Characterization of the Product

The structure of the synthesized chalcone should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the α,β-unsaturated system and the correct connectivity of the aromatic and pyrimidinyl rings.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the enone system.

Data Presentation and Expected Outcomes

The following table provides hypothetical data based on typical yields and characterization data for analogous reactions.

| Parameter | Expected Value |

| Yield | 60-80% |

| Appearance | Pale yellow to yellow solid |

| ¹H NMR (CDCl₃, δ) | 7.0-8.5 (m, Ar-H, pyrimidine-H), 6.8-7.5 (d, vinyl-H) |

| ¹³C NMR (CDCl₃, δ) | 185-195 (C=O), 120-150 (vinyl-C, Ar-C, pyrimidine-C) |

| IR (KBr, cm⁻¹) | 1650-1670 (C=O stretch), 1580-1600 (C=C stretch) |

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) to promote dehydration. Also, ensure the stoichiometry of the base is appropriate; too much base can lead to side reactions.

-

Formation of Side Products: The formation of multiple products can occur if the ketone can form more than one enolate or if self-condensation of the ketone is significant. Using a slight excess of the aldehyde can sometimes mitigate the self-condensation of the ketone.

-

Difficulty in Precipitation: If the product does not precipitate upon acidification, extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) will be necessary.

Concluding Remarks for the Innovating Scientist

The aldol condensation of this compound represents a promising yet underexplored avenue for the synthesis of novel heterocyclic compounds. The protocols and insights provided herein serve as a foundational guide for researchers to embark on the synthesis and evaluation of these potentially valuable molecules. The true potential of these pyrimidinyl-chalcones awaits discovery, and it is our hope that this guide will catalyze further research and innovation in this exciting area of chemical science.

References

-

Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. Beilstein Archives. Available at: [Link]

-

Enolates, Aldol Condensation, Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. Available at: [Link]

-

Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. Available at: [Link]

-

Green synthesis of chalcones derivatives. AIP Conference Proceedings. Available at: [Link]

-

The Aldol Condensation. Magritek. Available at: [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available at: [Link]

- Methods for preparing aldehydes by self-aldol condensation. Google Patents.

-

COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova. Available at: [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

-

Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. Available at: [Link]

-

Rapid Organocatalytic Aldehyde‐Aldehyde Condensation Reactions. ResearchGate. Available at: [Link]

-

Aldol reaction. Wikipedia. Available at: [Link]

-

Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Nevolab. Available at: [Link]

-

Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process. PubMed. Available at: [Link]

-

Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Semantic Scholar. Available at: [Link]

-

Aldol condensation. Wikipedia. Available at: [Link]

-

Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. National Institutes of Health. Available at: [Link]

-

Claisen-Schmidt Condensation. University of Wisconsin-Whitewater. Available at: [Link]

-

Aldol Reactions. Chad's Prep. Available at: [Link]

-

Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]

-

Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. Available at: [Link]

-

Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Application Notes and Protocols: Creating and Utilizing Fluorescent Probes with a 4,6-Dimethylpyrimidine Core

Part 1: The Emergence of the 4,6-Dimethylpyrimidine Core in Fluorescent Probe Design

Unveiling the Potential: Significance and Advantages

For researchers and professionals in drug development, the quest for more precise and effective molecular tools is perpetual. Fluorescent probes are instrumental in visualizing and quantifying biological processes at the subcellular level.[1] The choice of the core fluorophore is paramount, dictating the probe's photophysical properties and its suitability for specific applications. The 4,6-dimethylpyrimidine scaffold has emerged as a promising core for developing novel fluorescent probes due to a unique combination of chemical and photophysical attributes.

The pyrimidine ring, being electron-deficient, forms the basis of a robust donor-π-acceptor (D-π-A) architecture. This configuration is fundamental to the design of "push-pull" fluorophores, where intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting pyrimidine core governs the fluorescence properties.[2] The methyl groups at the 4 and 6 positions are not merely passive substituents; they enhance the electron-donating character of the attached functionalities through hyperconjugation and can provide steric hindrance to prevent aggregation-induced quenching, a common pitfall in probe design.[3] This leads to probes with potentially high fluorescence quantum yields and good photostability. Furthermore, the multiple reaction sites on the pyrimidine ring offer rich possibilities for chemical modification, allowing for the fine-tuning of photophysical properties and the introduction of specific targeting moieties.[4]

The Science of Seeing: Fundamental Principles of Fluorescence

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, exciting an electron to a higher energy state. The subsequent return of the electron to its ground state is accompanied by the emission of a photon of lower energy (longer wavelength). The energy difference between the excitation and emission maxima is known as the Stokes shift. A larger Stokes shift is generally desirable as it minimizes self-absorption and improves the signal-to-noise ratio.

The design of fluorescent probes hinges on modulating this process. Often, a "turn-on" mechanism is employed where the probe is initially non-fluorescent (or weakly fluorescent) and becomes highly fluorescent upon interaction with its target analyte.[5] This can be achieved through various mechanisms, including the inhibition or activation of ICT, as well as Förster resonance energy transfer (FRET) and photoinduced electron transfer (PeT).[6]

A Versatile Scaffold: General Structure and Mechanism

A typical fluorescent probe based on the 4,6-dimethylpyrimidine core consists of three key components: the 4,6-dimethylpyrimidine core as the electron acceptor, an electron-donating group (e.g., dimethylaniline), and a recognition unit that selectively interacts with the target analyte. The electron donor and acceptor are often connected by a π-conjugated bridge to facilitate ICT.

Caption: General architecture of a 4,6-dimethylpyrimidine-based fluorescent probe.

Part 2: From Concept to Reality: Synthesis and Characterization

The Blueprint: Rationale for a Versatile Synthetic Strategy

The synthesis of 4,6-dimethylpyrimidine-based probes is designed for modularity, allowing for the facile introduction of various donor and recognition groups. A common and effective approach involves a condensation reaction to form the core, followed by functionalization. For instance, a one-pot reaction of a suitable aldehyde, an amine, and a barbituric acid derivative can yield the pyrimidine core.[7] Subsequent modifications can then be performed to attach the desired functionalities.

In the Lab: A General Synthetic Protocol

This protocol outlines a general method for synthesizing a 4,6-dimethylpyrimidine-based fluorescent probe.

Caption: Synthetic workflow for a 4,6-dimethylpyrimidine-based fluorescent probe.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 mmol), amine (1 mmol), and 1,3-dimethylbarbituric acid (1 mmol) in methanol (20 mL).[7]

-

Catalysis: Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Reflux: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If so, filter the solid and wash with cold methanol. If not, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Functionalization (if necessary): The synthesized core can be further functionalized. For example, if a halogen is present on the pyrimidine ring, a Suzuki coupling can be performed to introduce an aryl group.[3]

-

Final Purification: Purify the final probe using column chromatography.

Verifying the Blueprint: Purification and Structural Characterization

Purity and correct structure are critical for reliable probe performance.

-

Purification: Column chromatography is the standard method. The choice of stationary and mobile phases will depend on the polarity of the compound.

-

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

Illuminating the Properties: A Protocol for Photophysical Characterization

Understanding the photophysical properties is essential to evaluate the probe's performance.[8]

Step-by-Step Protocol:

-

Sample Preparation: Prepare stock solutions of the probe in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration (e.g., 10 µM) in the solvent of interest.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

-

Fluorescence Spectroscopy:

-

Using a fluorometer, excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

-

The Stokes shift is calculated as λ_em - λ_abs.

-

-

Quantum Yield (Φ_F) Determination: The fluorescence quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Solvatochromism Study: Record the absorption and emission spectra in a range of solvents with varying polarities to assess the probe's sensitivity to its environment.

At a Glance: Summary of Photophysical Properties

| Property | Typical Range for 4,6-Dimethylpyrimidine Probes | Significance |

| λ_abs (nm) | 400 - 550 | Determines the optimal excitation wavelength. |

| λ_em (nm) | 450 - 650 | Dictates the emission color and detection channel. |

| Stokes Shift (nm) | 50 - 150 | A larger shift minimizes self-absorption. |

| Quantum Yield (Φ_F) | 0.1 - 0.8 | A higher value indicates a brighter probe. |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 20,000 - 80,000 | A higher value indicates more efficient light absorption. |

| Solvatochromism | Moderate to High | Indicates sensitivity to the local environment's polarity. |

Part 3: In Action: Cellular Imaging Applications

Peering into the Cell: The Principle of Live-Cell Imaging

Fluorescent probes with a 4,6-dimethylpyrimidine core can be designed to be lipophilic, enabling them to readily cross cell membranes and accumulate in specific organelles, such as lipid droplets.[3][9] The fluorescence of the probe can then be visualized using fluorescence microscopy, providing spatial and temporal information about the target.

A Practical Guide: Staining and Imaging Lipid Droplets

This protocol provides a method for using a lipophilic 4,6-dimethylpyrimidine-based probe for imaging lipid droplets in live cells.[10]

Caption: Workflow for live-cell imaging using a fluorescent probe.

Step-by-Step Protocol:

-

Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes or coverslips and culture overnight in a suitable medium.

-

Probe Preparation: Prepare a stock solution of the 4,6-dimethylpyrimidine probe (e.g., 1 mM in DMSO). Just before use, dilute the stock solution to the final working concentration (e.g., 1-10 µM) in a serum-free medium.

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.

-

Add fresh culture medium or imaging buffer to the cells.

-

-

Imaging:

-

Mount the dish or coverslip on a fluorescence microscope.

-

Excite the cells with a light source corresponding to the probe's λ_abs and collect the emission using a filter set appropriate for the probe's λ_em.

-

Acquire images using a suitable camera.

-

Making Sense of the Light: Data Analysis and Interpretation

The acquired images can be analyzed to quantify the fluorescence intensity in specific regions of interest (e.g., lipid droplets). This can provide information on the abundance of the target analyte or the localization of the probe. Co-localization studies with known organelle markers can be performed to confirm the subcellular localization of the probe.

Part 4: Navigating Challenges: Troubleshooting